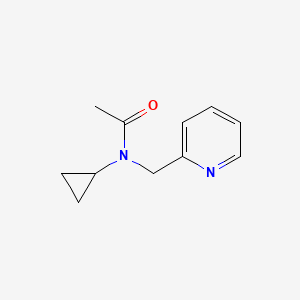
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, also known as DFP-10825, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile is a small molecule inhibitor that targets various enzymes and proteins involved in different biological pathways. One of the main targets of (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile is the proteasome, a large protein complex responsible for the degradation of intracellular proteins. (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile inhibits the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins and ultimately inducing apoptosis in cancer cells. (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also inhibits the activity of other enzymes and proteins, such as the chaperone Hsp90 and the kinase Akt, which are involved in various biological processes.
Biochemical and Physiological Effects:
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. In cancer cells, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile induces apoptosis by inhibiting the activity of the proteasome and other enzymes involved in cell survival and proliferation. In neurons, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile protects against oxidative stress and prevents the accumulation of amyloid beta by inhibiting the activity of Hsp90 and other chaperones. In infectious cells, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile inhibits the replication of viruses by targeting specific enzymes and proteins involved in viral replication.
実験室実験の利点と制限
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several advantages for lab experiments, including its small size, high potency, and broad spectrum of activity. (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be easily synthesized and modified to optimize its activity and selectivity. However, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also has some limitations, such as its potential toxicity and off-target effects. Further studies are needed to determine the optimal concentration and duration of treatment for different cell types and experimental conditions.
将来の方向性
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has shown great potential in various scientific research applications, and there are several future directions for its development and optimization. One direction is the optimization of (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of new targets and pathways for (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, which could lead to the development of new therapeutic strategies for cancer, neurodegenerative diseases, and infectious diseases. Additionally, the combination of (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile with other drugs or therapies could enhance its activity and reduce the risk of drug resistance.
合成法
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be synthesized through various methods, including the reaction of 3,4-difluorobenzaldehyde with 5-amino-2-methyl-1,2-oxazole to form 3,4-difluoro-N-(5-methyl-2-oxazolyl)benzamide. This intermediate is then reacted with malononitrile in the presence of piperidine to form (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile. Other methods of synthesis include the use of different reagents and catalysts, such as copper(II) acetate and sodium hydride.
科学的研究の応用
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has shown potential in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In neurodegenerative disease research, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid beta, a protein associated with Alzheimer's disease. In infectious disease research, (E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to inhibit the replication of hepatitis C virus and dengue virus.
特性
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O/c13-10-2-1-8(6-11(10)14)5-9(7-15)12-3-4-16-17-12/h1-6H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMFBXUEOGQOLM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C2=CC=NO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C2=CC=NO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-difluorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)


![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)
![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)
